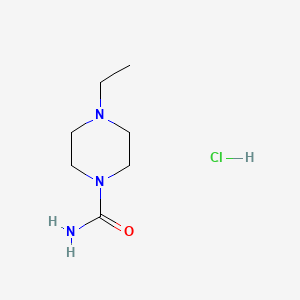

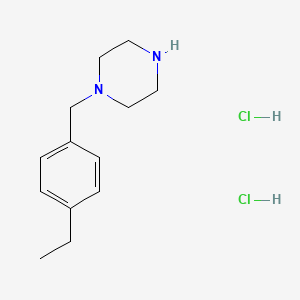

4-Ethylpiperazine-1-carboxamide hydrochloride

Vue d'ensemble

Description

4-Ethylpiperazine-1-carboxamide hydrochloride (EPZ) is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 g/mol . It has been extensively studied for its potential applications in various fields.

Synthesis Analysis

The synthesis of piperazine derivatives, such as EPZ, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . Another method involves the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Physical And Chemical Properties Analysis

EPZ has a molecular weight of 193.67 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

A study demonstrated the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms. Notably, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).

Degradation Studies of Environmental Contaminants

Research on the degradation of atrazine, a commonly used herbicide, by ozone and OH radicals during ozonation and advanced oxidation processes identified main degradation products. This study is crucial for understanding the chemical behavior of environmental contaminants and improving drinking water treatment processes (Acero et al., 2000).

Agricultural Chemicals in Groundwater

A study investigated the relation between land use and concentrations of agricultural chemicals, including atrazine, in groundwater in the Midwestern USA. This research provides insights into environmental monitoring and the impacts of agricultural practices on water quality (Kolpin, 1997).

Ecological Risk Assessment

An ecological risk assessment of atrazine in North American surface waters was conducted to address concerns regarding its aquatic ecological effects. The study utilized probabilistic risk assessment techniques to conclude that atrazine does not pose a significant risk to the aquatic environment under typical exposure conditions (Solomon et al., 1996).

Novel Antidepressants Discovery

Another application involved the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists. This study highlights the potential of structurally novel compounds for developing new antidepressants (Mahesh et al., 2011).

Propriétés

IUPAC Name |

4-ethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-2-9-3-5-10(6-4-9)7(8)11;/h2-6H2,1H3,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKXWMVMGXCKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpiperazine-1-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

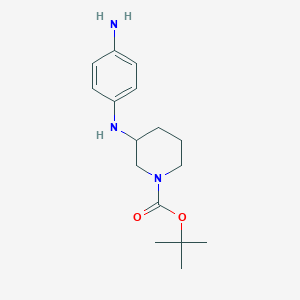

![tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520200.png)